molecular formula C20H20N2O2 B7688098 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide

カタログ番号 B7688098
分子量: 320.4 g/mol
InChIキー: OSELKCOBQFZWON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as HMN-214, is a small molecule inhibitor that targets the Aurora kinase family. This compound has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide targets the Aurora kinase family, which includes Aurora A, B, and C. These kinases are involved in regulating the cell cycle and are overexpressed in several types of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is necessary for tumor growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been found to be well-tolerated in animal studies, with no significant toxic effects observed.

実験室実験の利点と制限

One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide is its specificity for the Aurora kinase family. It has been shown to be a potent inhibitor of these kinases, with minimal off-target effects. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can also make it challenging to perform certain experiments in vitro.

将来の方向性

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide to improve its efficacy in vivo. Additionally, the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide with other anticancer agents is an area of interest, as it may lead to synergistic effects. Finally, the evaluation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide in clinical trials is a critical step in determining its potential as an anticancer agent.

合成法

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with N,N-dimethyl-4-aminobenzaldehyde to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

科学的研究の応用

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of Aurora kinases, which are involved in cell division and are overexpressed in several types of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer.

特性

IUPAC Name

N,4-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-4-7-15(8-5-13)20(24)22(3)12-17-11-16-10-14(2)6-9-18(16)21-19(17)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSELKCOBQFZWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。